2-Thiocytidine (s2C) is a naturally occurring sulfur-containing pyrimidine nucleoside found exclusively in transfer RNA (tRNA) molecules. [] It is characterized by the presence of a sulfur atom at the C2 position of the cytidine base. [] 2-Thiocytidine is found in both prokaryotic and eukaryotic organisms but is generally more abundant in bacteria. [] While the exact biological functions of 2-Thiocytidine are not fully understood, its presence in tRNA suggests a role in translation and its regulation. []
2-Thiocytidine is derived from cytidine, a standard nucleoside found in RNA. The introduction of sulfur at the second carbon position of the ribose sugar results in its classification as a thiouridine derivative. This modification has been observed in various organisms, including bacteria and eukaryotes, where it contributes to the stability and functionality of tRNA molecules.
The synthesis of 2-thiocytidine can be achieved through several methods, primarily focusing on chemical modifications of existing nucleosides. One common method involves the use of sulfur-containing reagents to replace the oxygen atom in cytidine with sulfur.
The molecular structure of 2-thiocytidine consists of a ribose sugar linked to a thiocarbonyl group at the second position instead of a carbonyl group found in standard cytidine.
2-Thiocytidine participates in various chemical reactions that are crucial for its function within RNA.
The mechanism by which 2-thiocytidine exerts its effects primarily relates to its role in tRNA structure and function.
The physical and chemical properties of 2-thiocytidine are influenced by its unique structural features.
2-Thiocytidine has several important scientific applications, particularly in molecular biology and biochemistry.
The identification of 2-thiocytidine (s²C) emerged from pioneering investigations into bacterial transfer ribonucleic acid (tRNA) modifications during the mid-20th century. Initial research in the 1960s revealed its presence in Escherichia coli tRNA species, particularly within the tRNA^Arg^ isoacceptors. Carbon and colleagues first documented this rare thiolated nucleoside in 1968, isolating it from E. coli tRNA hydrolysates using chromatographic techniques. This discovery positioned 2-thiocytidine among the earliest-known post-transcriptional RNA modifications linked to translational regulation [1] [3].
Subsequent studies elucidated its exclusive occurrence in specific tRNA families, notably tRNA^Arg^ and tRNA^Ser^, across bacterial species. The biosynthesis pathway was traced to the enzyme 2-thiocytidine synthase (TtcA), which catalyzes sulfur incorporation at position 2 of cytidine’s pyrimidine ring using cysteine as a sulfur donor. Early biochemical assays demonstrated that TtcA recognizes a conserved structural motif in the tRNA anticodon loop, underscoring the enzyme’s substrate specificity [1] [3].
Table 1: Key Milestones in 2-Thiocytidine Research
Year | Discovery | Significance |
---|---|---|
1968 | Isolation from E. coli tRNA | First identification as a tRNA modification |
1980s | Link to TtcA enzyme | Biosynthetic mechanism elucidated |
2010s | Structural role in codon restriction | Mechanistic insights into wobble decoding |
2-thiocytidine is a modified pyrimidine nucleoside characterized by the replacement of the oxygen atom at the 2-position of cytidine with a sulfur atom. Its systematic IUPAC name is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione. The molecular formula is C~9~H~13~N~3~O~4~S, with a molecular weight of 259.28 g/mol [2] [3].
The thioamide group (-C=S) introduces significant electronic and steric alterations compared to unmodified cytidine:
Structurally, the anti-conformation of the glycosidic bond predominates in RNA duplexes. X-ray crystallography of tRNA^Arg^ reveals that s²C32 disrupts the standard C32-A38 cross-loop hydrogen bond due to steric clashes between sulfur and adjacent functional groups. This distortion modulates anticodon loop flexibility [1] [3].
Table 2: Physicochemical Properties of Cytidine vs. 2-Thiocytidine
Property | Cytidine | 2-Thiocytidine |
---|---|---|
Chemical Formula | C~9~H~13~N~3~O~5~ | C~9~H~13~N~3~O~4~S |
Hydrogen Bonding | Strong acceptor | Weak acceptor |
Tautomeric Form | Amino-oxo | Amino-thione (dominant) |
pKa | ~4.2 | ~8.5 (thiol group) |
2-thiocytidine serves as a critical regulator of translational fidelity and RNA structural dynamics. It occurs predominantly at position 32 in the tRNA anticodon loop—a hotspot for post-transcriptional modifications. This location places it adjacent to the anticodon triplet (positions 34–36), enabling direct influence over codon-anticodon interactions [1] [3] [5].
In E. coli, two tRNA^Arg^ isoacceptors (tRNA^Arg~1~^ and tRNA^Arg~2~^) decode six arginine codons. Both contain inosine at position 34 (I34) but differ at position 32: tRNA^Arg~1~^ features s²C32, while tRNA^Arg~2~^ has unmodified C32. This single modification difference restricts tRNA^Arg~1~^ from recognizing the CGA codon while permitting decoding of CGU and CGC. Mechanistically, s²C32 disrupts the U-turn conformation essential for ribosomal A-site binding when I34 attempts to wobble-pair with adenosine. This prevents non-canonical I-A pairing, thereby acting as a translational fidelity gatekeeper [1] [3].
Beyond codon restriction, s²C32 enhances thermodynamic stability of tRNA’s anticodon stem-loop. Nuclear magnetic resonance (NMR) studies confirm it promotes base stacking between positions 31–33 but concurrently increases conformational flexibility. This "rigid flexibility" balances the requirements for precise codon recognition and ribosomal accommodation [1] [5].
Evolutionarily, s²C is conserved in bacteria and archaea but absent in eukaryotes, suggesting lineage-specific adaptation of translational control mechanisms. Its presence correlates with optimization of codon usage in fast-growing bacteria, where translational speed and accuracy are paramount [3] [9].
Table 3: Biological Functions of 2-Thiocytidine in tRNA
Function | Molecular Mechanism | Biological Outcome |
---|---|---|
Codon Restriction | Disruption of U-turn motif; I34-A steric clash | Prevents CGA wobble decoding |
Structural Stability | Enhanced base stacking in anticodon stem | Maintains loop integrity |
Dynamic Flexibility | Altered C32-A38 cross-loop interaction | Facilitates ribosomal A-site entry |
X-ray crystallography of E. coli tRNA^Arg^ anticodon stem-loops bound to ribosomes reveals how s²C32 fine-tunes decoding:
Similar effects occur in Saccharomyces cerevisiae tRNA^Ile^, where engineered s²C32 abolishes decoding of the AUA codon. This conservation implies a universal mechanism for restricting wobble flexibility via position 32 modifications [1].
2-thiocytidine exemplifies how local chemical alterations in RNA exert global functional impacts. Its study has advanced understanding of:
Advances in liquid chromatography-mass spectrometry (LC-MS) and chemical sequencing techniques now enable precise mapping of s²C and related modifications, positioning it within the expanding landscape of epitranscriptomics [6] [8].
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